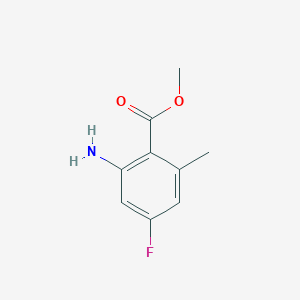

Methyl 2-amino-4-fluoro-6-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 2-amino-4-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

HNIZUCLDVWKSLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)N)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Amino 4 Fluoro 6 Methylbenzoate and Analogues

Esterification Approaches to Methyl 2-amino-4-fluoro-6-methylbenzoate Synthesis

Esterification represents a direct and fundamental approach to the synthesis of this compound, provided the corresponding carboxylic acid is available. This can be achieved through direct esterification or by converting another ester via transesterification.

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid (2-amino-4-fluoro-6-methylbenzoic acid) with an excess of methanol (B129727). Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the product side.

Another effective method for the esterification of sterically hindered or sensitive amino acids is the use of thionyl chloride (SOCl₂) in methanol. The reaction proceeds by first converting the carboxylic acid to an acyl chloride intermediate, which is then rapidly esterified by methanol. This method was successfully used in the synthesis of an analogue, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, from 2,3,4,5-tetrafluoroanthranilic acid in methanol, achieving a 76% yield. nih.gov

| Method | Reagents | Typical Conditions | Advantages | Reference |

| Fischer Esterification | 2-amino-4-fluoro-6-methylbenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux | Simple, widely used industrial method. researchgate.net | researchgate.net |

| Thionyl Chloride | 2-amino-4-fluoro-6-methylbenzoic acid, SOCl₂, Methanol | Dropwise addition of SOCl₂ at low temp., then reflux | High yield, suitable for sensitive substrates. nih.gov | nih.gov |

Transesterification is a process where the ester group of a compound is exchanged with another. To synthesize this compound, one could start with another ester of 2-amino-4-fluoro-6-methylbenzoic acid (e.g., the ethyl or benzyl (B1604629) ester) and react it with methanol in the presence of a catalyst. Catalysts for transesterification can be acidic (like H₂SO₄) or basic. More commonly, organometallic catalysts such as titanates (e.g., tetrabutyl titanate) or zinc compounds (e.g., zinc acetate) are employed. acs.orggoogle.com

Studies on the transesterification of crude methyl benzoate (B1203000) to produce other esters, such as benzyl benzoate and butyl benzoate, have shown high conversions, sometimes up to 100%, using titanate catalysts. acs.org While this represents the reverse reaction, the principles demonstrate the feasibility of this equilibrium-driven process. The reaction conditions, such as temperature and molar ratio of reactants, are crucial for achieving high yields. acs.orggoogle.com For instance, the transesterification of methyl benzoate with menthol (B31143) is effectively catalyzed by zinc compounds at temperatures between 140 and 250°C. google.com

| Catalyst Type | Example Catalyst | Typical Conditions | Key Findings | Reference |

| Titanate | Tetrabutyl titanate | 195°C | High activity and conversions (up to 100%). acs.org | acs.orgacs.org |

| Zinc Compound | Zinc Acetate (B1210297) | 140-250°C | Effective for sterically hindered alcohols. google.com | google.com |

Functional Group Interconversion Strategies for the Benzoate Ring System

An alternative synthetic strategy involves starting with a simpler, commercially available benzene (B151609) derivative and introducing the required functional groups—amino, fluoro, and methyl—in a stepwise manner onto the aromatic ring. The order of these transformations is critical to ensure the desired regioselectivity.

Introducing an amino group ortho to a substituent on a benzene ring is typically achieved through a two-step process: nitration followed by reduction. For a precursor like methyl 4-fluoro-6-methylbenzoate, electrophilic nitration would be directed by the existing substituents. The ester group is meta-directing, while the fluoro and methyl groups are ortho, para-directing. The position ortho to the methyl group (and meta to the ester) would be a likely site for nitration.

Following nitration, the resulting nitro group is readily reduced to the desired amino functionality. A common method for this reduction is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. google.com This method is generally clean and high-yielding. Alternative reducing agents include metals in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). A patent for the synthesis of 2-amino-4-fluorobenzoic acid describes a process where a 4-fluoro-halogenobenzoic acid is first nitrated and then catalytically reduced to yield the final product. google.com

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with the choice depending on the substrate and the desired regiochemistry. rsc.org

Electrophilic Fluorination : This approach involves the use of reagents that act as an "F+" source. Reagents like N-fluorobenzenesulfonimide (NFSI) are widely used for the direct C-H fluorination of electron-rich aromatic rings. The directing effects of the substituents on the ring are crucial for controlling the position of fluorination.

Nucleophilic Aromatic Substitution (S_NAr) : If a suitable leaving group (such as a nitro or chloro group) is present at the desired position and the ring is activated by electron-withdrawing groups, nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride (KF) can be an effective strategy. rsc.org Mechanochemical protocols for solid-state aromatic nucleophilic fluorination have been developed as an environmentally friendly option. rsc.org

The fluorination strategy is a powerful tool for modifying the properties of molecules and is a key step in the synthesis of many pharmaceuticals. researchgate.netnih.gov

| Fluorination Method | Reagent Class | Example Reagent | Mechanism | Reference |

| Electrophilic Fluorination | Electrophilic F+ source | N-Fluorobenzenesulfonimide (NFSI) | C-H Activation/Electrophilic Aromatic Substitution | acs.org |

| Nucleophilic Fluorination | Nucleophilic F- source | Potassium Fluoride (KF) | Nucleophilic Aromatic Substitution (S_NAr) | rsc.org |

Regioselective introduction of a methyl group onto a polysubstituted benzene ring can be challenging.

Friedel-Crafts Alkylation : The classic Friedel-Crafts alkylation using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃) can be used. However, this method often suffers from issues with regioselectivity and polyalkylation, making it less suitable for complex substrates.

Cross-Coupling Reactions : A more modern and controlled approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a bromo or iodo-substituted precursor could undergo a Suzuki coupling with a methylboronic acid derivative or a Negishi coupling with a dimethylzinc (B1204448) reagent in the presence of a palladium catalyst. These methods offer excellent regioselectivity, with the methyl group being introduced specifically at the position of the halogen.

Directed Ortho-Metalation (DoM) : If a suitable directing group is present on the ring (such as an amide), it can direct lithiation to the ortho position. The resulting aryllithium species can then be quenched with a methylating agent like methyl iodide to install the methyl group with high regioselectivity.

The choice of methylation strategy depends heavily on the substituents already present on the aromatic core and the desired final substitution pattern.

Multi-Component Reactions and Cascade Processes for Benzoate Construction

Multi-component reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecules like this compound from simple precursors in a single operation. These strategies are highly valued in modern organic synthesis for their ability to construct intricate molecular architectures with high bond-forming efficiency.

One plausible, though not explicitly documented, approach for the synthesis of polysubstituted aminobenzoates involves a three-component reaction. For instance, a reaction could be envisioned between a suitably substituted β-ketoester, an aldehyde, and an amine, catalyzed by an appropriate catalyst. rsc.orgnih.gov Such reactions, often proceeding through a tandem sequence of condensation, cyclization, and aromatization, can rapidly generate highly functionalized aromatic rings.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also highly relevant. A carbocatalyzed cascade reaction has been reported for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes, proceeding through condensation, electrocyclization, and dehydrogenation. nih.gov While this example leads to a different heterocyclic system, the underlying principles of sequential bond formation could be adapted to the synthesis of polysubstituted anilines, which are precursors to the target benzoate. Another example is a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides to access azetidine-fused tricyclic compounds. youtube.com

Catalytic Approaches in this compound Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, C-H activation)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of C-C bond formation. rsc.org For the synthesis of a sterically hindered molecule like this compound, the coupling of a di-ortho-substituted aryl halide with an appropriate boronic acid or ester would be a key step. Research has shown that with the right choice of ligands, such as AntPhos, even sterically demanding aryl-alkyl Suzuki-Miyaura couplings can be achieved with high reactivity. rsc.org A developed method for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters demonstrates the feasibility of such transformations on substrates bearing a free amino group. nih.gov This approach could be adapted by using a suitably substituted bromo- or iodo-aniline derivative.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Palladium-catalyzed C-H activation/intramolecular amination has been demonstrated as a route to 3-aryl/alkylindazoles. researchgate.net While this leads to a different heterocyclic system, the principle of activating a C-H bond and forming a C-N bond is relevant. Rhodium(III)-catalyzed C-H bond activation and annulation of N-pyrimidyl-substituted anilines with CF3-imidoyl sulfoxonium ylides has been used to synthesize 2-trifluoromethylindolines. acs.org The challenge in applying this to the target molecule would be achieving the desired regioselectivity in the presence of multiple C-H bonds on the aromatic ring. Palladium-catalyzed C-H fluorination is also a developing field, which could be a potential route to introduce the fluorine atom at a late stage of the synthesis. nih.govnih.gov

Organocatalytic Applications in Substituted Benzoate Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. Organocatalytic benzannulation represents an efficient method for assembling polysubstituted arenes under mild conditions with high chemo- and regioselectivity. nih.govresearchgate.net These reactions can proceed through various activation modes, including Brønsted acid, secondary amine, tertiary amine, and N-heterocyclic carbene catalysis.

For instance, a [4+2] benzannulation strategy could potentially be employed, where a dienophile reacts with a suitable four-carbon component to construct the benzene ring with the desired substitution pattern. The regioselectivity in such reactions is often controlled by the electronic and steric nature of the substituents on the reacting partners. While direct application to this compound is not reported, the versatility of organocatalytic benzannulation suggests its potential for the synthesis of similarly substituted aromatic compounds.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

When evaluating different synthetic routes to this compound, several key metrics must be considered:

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgrsc.org Addition and cycloaddition reactions generally have high atom economy. Multi-component and cascade reactions are also often highly atom-economical. In contrast, reactions that use stoichiometric reagents, such as some older methods for aniline (B41778) synthesis like the Béchamp reduction, have poor atom economy due to the generation of large amounts of byproducts. acs.org The direct synthesis of aniline from benzene and ammonia (B1221849) is an attractive alternative due to its high atom efficiency. acs.org

Below is a comparative table summarizing the potential advantages and disadvantages of the discussed synthetic strategies for the synthesis of this compound and its analogues.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Considerations |

| Multi-Component Reactions | High step and atom economy; rapid construction of complexity. | Finding suitable components and reaction conditions for the specific target; controlling regioselectivity. | Catalyst selection; reaction optimization. |

| Cascade Processes | High efficiency; formation of multiple bonds in one pot. | Designing a viable cascade sequence; potential for side reactions. | Substrate design; catalyst control. |

| Suzuki-Miyaura Coupling | High reliability and functional group tolerance. | Synthesis of sterically hindered boronic acid precursors; potential for low yields with hindered substrates. | Ligand choice is crucial for hindered couplings. |

| C-H Activation | High atom economy; direct functionalization of simple precursors. | Achieving high regioselectivity on a polysubstituted arene; catalyst deactivation. | Directing group strategy; catalyst design. |

| Organocatalysis | Metal-free conditions; mild reaction conditions. | Substrate scope may be limited; achieving desired regioselectivity can be challenging. | Catalyst design; understanding reaction mechanism. |

Chemical Reactivity and Derivatization of Methyl 2 Amino 4 Fluoro 6 Methylbenzoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to a variety of useful derivatives.

Hydrolysis and Transesterification Reactions

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-4-fluoro-6-methylbenzoic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally faster and occurs at lower temperatures. It involves the reaction of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. oieau.fr High-temperature water can also promote hydrolysis without the need for strong acids or bases. The rate of hydrolysis can be influenced by steric hindrance around the ester group; however, even sterically hindered esters can be quantitatively hydrolyzed under forcing conditions. stackexchange.com

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction typically requires the use of a large excess of the new alcohol or the removal of methanol (B129727) to drive the reaction to completion.

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents & Conditions | Product |

|---|

Nucleophilic Acyl Substitution to Form Amides and Hydrazides

The methyl ester functionality undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding amides. These reactions can be performed by heating the ester directly with the amine, sometimes in the presence of a catalyst. nih.govresearchgate.net The reaction of methyl benzoates with amines can be catalyzed by various Lewis acids, and in some cases, can proceed efficiently under solvent-free conditions. researchgate.netsphinxsai.com

Similarly, reaction with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) leads to the formation of the corresponding acyl hydrazide, 2-amino-4-fluoro-6-methylbenzohydrazide. This transformation is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent like methanol or ethanol.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Heat, Pressure | 2-amino-4-fluoro-6-methylbenzamide |

| Methylamine (CH₃NH₂) | Heat | N-methyl-2-amino-4-fluoro-6-methylbenzamide |

| Hydrazine hydrate | Methanol, Reflux | 2-amino-4-fluoro-6-methylbenzohydrazide |

Transformations at the Aromatic Amino Group

The nucleophilic aromatic amino group is a key site for a wide array of chemical modifications, enabling the introduction of diverse substituents and the formation of new ring systems.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This reaction yields N-acyl derivatives.

Sulfonylation of the amino group is achieved by treating it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. rsc.org This reaction produces a stable sulfonamide linkage. libretexts.orgorganic-chemistry.org The reaction can be carried out under various conditions, including solvent-free microwave irradiation, which can lead to excellent yields in short reaction times. rsc.org

Alkylation of the amino group can be more complex. Direct alkylation with alkyl halides can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method is reductive alkylation, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent and an acid catalyst can yield the N-methyl derivative. google.com

Table 3: N-Functionalization of the Aromatic Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Methyl 2-(acetylamino)-4-fluoro-6-methylbenzoate |

| Sulfonylation | p-Toluenesulfonyl chloride, Base | Methyl 4-fluoro-6-methyl-2-(tosylamino)benzoate |

| Reductive Alkylation | Formaldehyde, H₂, Pd/C, Acid catalyst | Methyl 4-fluoro-6-methyl-2-(methylamino)benzoate google.com |

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The aromatic amino group can be converted into a versatile diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). youtube.combiosynth.com The resulting diazonium salt, methyl 2-diazo-4-fluoro-6-methylbenzoate, is a highly valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. wikipedia.org

The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. wikipedia.orgucla.eduorganic-chemistry.org This reaction allows for the introduction of chloro, bromo, and cyano groups by treating the diazonium salt with CuCl, CuBr, or CuCN, respectively. organic-chemistry.orgnih.gov Other transformations include reaction with potassium iodide to introduce an iodine atom, and heating with water to introduce a hydroxyl group. organic-chemistry.org Fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. ucla.edu

Table 4: Representative Sandmeyer and Related Diazonium Reactions

| Reagents | Product | Reaction Name |

|---|

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. For instance, reacting Methyl 2-amino-4-fluoro-6-methylbenzoate with an aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. These condensation reactions are fundamental in the synthesis of various heterocyclic systems and as a method for temporarily protecting the amino group. nih.govresearchgate.net

Table 5: Schiff Base Formation

| Carbonyl Compound | Conditions | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Acid catalyst, Dean-Stark trap | Methyl 2-(benzylideneamino)-4-fluoro-6-methylbenzoate |

| Acetone | Acid catalyst | Methyl 4-fluoro-2-(isopropylideneamino)-6-methylbenzoate |

Reactivity of the Fluoro- and Methyl-Substituted Aromatic Ring

The chemical behavior of the aromatic ring in this compound is dictated by the interplay of the electronic and steric effects of its four substituents: an amino group (-NH₂), a fluorine atom (-F), a methyl group (-CH₃), and a methyl ester group (-COOCH₃). These groups influence the electron density of the ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (SEAr) reactions, an electrophile attacks the electron-rich benzene (B151609) ring. The substituents already present on the ring determine the rate and the position of the incoming electrophile. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. acs.org

Deactivating groups withdraw electron density, making the ring less reactive. acs.org

Ortho-, para-directors direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves.

Meta-directors guide the electrophile to the position two carbons away (meta).

The directing effects of the substituents in this compound are as follows:

Amino group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen, which can be donated to the ring through resonance (+R effect). researchgate.net This significantly increases the electron density at the ortho and para positions, making it a powerful ortho-, para-director. researchgate.netresearchgate.net

Methyl group (-CH₃): An alkyl group, it is a weakly activating group through an inductive effect (+I effect) and hyperconjugation. It is also an ortho-, para-director.

Fluorine atom (-F): Halogens are a special case. Due to their high electronegativity, they are deactivating through the inductive effect (-I effect). nih.gov However, they possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), making them ortho-, para-directors. nih.gov

Methyl ester group (-COOCH₃): This is a deactivating group because the carbonyl group is strongly electron-withdrawing through both inductive and resonance effects (-I and -R effects). It is a meta-director.

The positions for electrophilic attack are determined by the combined influence of these four substituents. The powerful activating and directing effect of the amino group is generally dominant. The available positions for substitution are C3 and C5.

Position C5: This position is para to the strongly activating amino group and ortho to the weakly activating methyl group. It is also meta to the deactivating fluorine and methyl ester groups. The directing effects of the -NH₂ and -CH₃ groups strongly favor substitution at this position.

Position C3: This position is ortho to both the strongly activating amino group and the deactivating methyl ester group. It is also meta to the deactivating fluorine and the activating methyl group. Steric hindrance from the adjacent methyl ester group at C2 and the fluorine at C4 may also disfavor attack at this position.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position .

| Substituent | Electronic Effect (Inductive/Resonance) | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | -I, +R | Strongly Activating | Ortho, Para |

| -F (Fluoro) | -I, +R | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | +I | Weakly Activating | Ortho, Para |

| -COOCH₃ (Ester) | -I, -R | Deactivating | Meta |

Nucleophilic Aromatic Substitution Considerations and Mechanisms

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than electrophilic substitution because the electron-rich aromatic ring repels nucleophiles. However, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

In this compound, the fluorine atom can act as a leaving group. The viability of its substitution is enhanced by the presence of the electron-withdrawing methyl ester group.

Mechanism:

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is usually the initial attack of the nucleophile and the formation of the Meisenheimer complex. stackexchange.com

Reactivity of the Fluoro Group:

While fluoride (B91410) is generally a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wyzant.com The strong inductive electron withdrawal by fluorine also helps to stabilize the negatively charged Meisenheimer complex formed during the reaction. stackexchange.com

In the context of this compound, the methyl ester group at the C2 position is ortho to the C3 position and meta to the C4-fluoro group, while the amino group at C2 is para to the C5 position. The electron-withdrawing nature of the ester group will activate the ring towards nucleophilic attack, particularly at the C4 position where the fluorine is located.

Side-Chain Modifications of the Aromatic Methyl Group (e.g., radical bromination)

The methyl group attached to the aromatic ring at the C6 position can undergo side-chain reactions, most notably free-radical halogenation. Benzylic bromination, which is the substitution of a hydrogen atom on the methyl group with a bromine atom, is a common transformation.

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or UV light. chadsprep.com

Mechanism:

The reaction proceeds via a free-radical chain mechanism:

Initiation: The radical initiator generates a small amount of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and hydrogen bromide (HBr). The benzylic radical is stabilized by resonance with the aromatic ring. The HBr then reacts with NBS to produce a molecule of bromine (Br₂), which in turn generates more bromine radicals to continue the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors the desired benzylic substitution over electrophilic addition to the aromatic ring. vedantu.com The electron-donating and electron-withdrawing groups on the ring can influence the rate of this reaction, though the stability of the benzylic radical is the primary factor.

Synthesis of Complex Heterocyclic and Polycyclic Systems Incorporating the Benzoate (B1203000) Scaffold

The structure of this compound, an anthranilate derivative, makes it a valuable building block for the synthesis of various heterocyclic and polycyclic systems. The ortho-relationship of the amino and methyl ester groups is particularly useful for cyclization reactions to form fused six-membered rings.

Synthesis of Quinazolines and Quinazolinones:

Quinazolines and their corresponding ketones, quinazolinones, are a class of nitrogen-containing heterocycles with a wide range of biological activities. The anthranilate scaffold can be readily converted into these systems. For instance, reaction with an amine or an amide source can lead to the formation of the pyrimidine (B1678525) ring fused to the benzene ring. General methods for quinazoline (B50416) synthesis often involve the condensation of an anthranilic acid derivative with a suitable one-carbon or multi-carbon component. organic-chemistry.orgnih.gov

Synthesis of Acridones:

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 4 Fluoro 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Methyl 2-amino-4-fluoro-6-methylbenzoate by providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing fluoro and ester groups. The aromatic region would likely show two distinct proton signals. The spin-spin coupling between the fluorine atom and the adjacent aromatic proton would result in a characteristic doublet splitting pattern for that proton's signal. The other aromatic proton would likely appear as a singlet or a finely split multiplet depending on weaker long-range couplings. The protons of the methyl ester and the aromatic methyl group would each appear as sharp singlets, with their chemical shifts being characteristic of their respective chemical environments. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 6.5 - 7.5 | Doublet | J(H,F) ≈ 8-10 Hz |

| Aromatic H | 6.5 - 7.5 | Singlet/Multiplet | - |

| -OCH₃ (Ester) | 3.8 - 4.0 | Singlet | - |

| Ar-CH₃ | 2.2 - 2.5 | Singlet | - |

Note: The exact chemical shifts are dependent on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value), typically in the range of 165-175 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons attached to the amino, methyl, and ester groups will also have characteristic chemical shifts. The methyl ester carbon and the aromatic methyl carbon will appear at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C-F (Aromatic) | 155 - 165 (with large ¹J(C,F)) |

| C-NH₂ (Aromatic) | 140 - 150 |

| C-COOCH₃ (Aromatic) | 110 - 120 |

| C-CH₃ (Aromatic) | 135 - 145 |

| Aromatic CH | 100 - 115 (with C-F coupling) |

| Aromatic CH | 115 - 125 |

| -OCH₃ (Ester) | 50 - 55 |

Note: The exact chemical shifts are dependent on the solvent and the spectrometer frequency.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the other substituents on the aromatic ring. Furthermore, through-space interactions, for instance with a nearby proton, could be investigated using techniques like ¹H-¹⁹F NOESY.

Two-dimensional (2D) NMR experiments are instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could be used to confirm the spatial relationship between the substituents on the aromatic ring, for instance, between the amino protons and the adjacent methyl group protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.

Amino (-NH₂) group: Two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be observed around 1600-1650 cm⁻¹.

Ester (-COOCH₃) group: A strong C=O stretching band is a prominent feature, typically appearing around 1700-1730 cm⁻¹. The C-O stretching vibrations would be found in the 1100-1300 cm⁻¹ region.

Fluoro (-F) group: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Methyl (-CH₃) group: C-H stretching vibrations for the methyl groups are expected just below 3000 cm⁻¹. C-H bending vibrations would appear around 1375 and 1450 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |

| C-O Stretch | 1100 - 1300 | |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| C-H Bend | 1375 & 1450 | |

| Aromatic Ring | C-H Stretch | > 3000 |

Hydrogen Bonding Network Probing in Solid State and Solution

The molecular structure of this compound, featuring an amino group (-NH2) and a carbonyl group (C=O), suggests the potential for both intramolecular and intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors.

In the solid state, these interactions would govern the crystal packing arrangement. Techniques such as FT-IR (Fourier-transform infrared) spectroscopy and solid-state NMR (Nuclear Magnetic Resonance) would be instrumental. In an FT-IR spectrum, the N-H stretching frequencies would shift to lower wavenumbers upon hydrogen bond formation.

In solution, the nature and strength of hydrogen bonding can be investigated using NMR spectroscopy by monitoring the chemical shifts of the N-H protons in various solvents of differing hydrogen bond accepting capabilities.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous confirmation of its elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | C₉H₁₀FNO₂ |

|---|---|

| Calculated Exact Mass | 183.0696 |

| Ion Species (M+H)⁺ | 184.0774 |

This table represents theoretical values. Experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the compound's structure. Likely fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire carbomethoxy group (-COOCH₃).

X-ray Crystallography for Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

An X-ray crystallographic study would reveal how molecules of this compound are arranged in the crystal lattice. This packing is dictated by intermolecular forces, primarily the hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen or fluorine atom of a neighboring molecule. Other interactions, such as π-π stacking between the aromatic rings, might also play a role in stabilizing the crystal structure.

Conformational Analysis in the Crystalline State

The crystallographic data would provide an exact picture of the molecule's conformation in the solid state. This includes the orientation of the amino, fluoro, methyl, and methyl ester substituents relative to the benzene (B151609) ring. A key conformational feature would be the planarity of the ester group relative to the aromatic ring, which can be influenced by steric hindrance from the adjacent methyl and amino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. For aromatic compounds such as this compound, UV-Vis spectroscopy provides critical insights into the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) corresponding to the energy difference between these states. The spectrum is profoundly influenced by the molecule's chromophores and auxochromes, which dictate the extent of electronic conjugation.

The parent chromophore in this compound is the benzene ring, which characteristically exhibits three absorption bands originating from π → π* transitions: a high-intensity E1 band (ca. 184 nm), a moderate-intensity E2 band (ca. 204 nm), and a low-intensity, symmetry-forbidden B-band (ca. 256 nm) that often displays vibrational fine structure. spcmc.ac.inup.ac.zaquimicaorganica.org The presence of various substituents on this benzene ring—amino (-NH2), fluoro (-F), methyl (-CH3), and methyl ester (-COOCH3)—dramatically alters this fundamental absorption profile. These groups modify the electronic distribution within the π-system, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromic or hypochromic effects). hnue.edu.vnuomustansiriyah.edu.iq

In this compound, the combined influence of these groups, particularly the strong electron-donating amino group and the electron-withdrawing methyl ester group, leads to a highly perturbed and extended π-electron system. This extended conjugation is expected to cause significant bathochromic and hyperchromic shifts relative to benzene. The resulting UV-Vis spectrum is predicted to show intense absorption bands corresponding to π → π* transitions at significantly longer wavelengths than those observed for unsubstituted benzene. Furthermore, the presence of the carbonyl oxygen and the amino nitrogen introduces the possibility of a weak n → π* transition, though this is often of low intensity and may be obscured by the much stronger π → π* absorption bands. researchgate.netquora.com

Detailed analysis of the UV-Vis spectrum allows for the assignment of these electronic transitions, providing a clear picture of the electronic effects at play. The expected absorption data, based on the cumulative effects of the substituents, are summarized in the following table.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Electronic Transition | Corresponding Benzene Band |

| ~225 - 240 | ~10,000 - 15,000 | Ethanol | π → π | E2-band |

| ~290 - 310 | ~3,000 - 6,000 | Ethanol | π → π | B-band |

| ~330 - 350 | < 500 | Ethanol | n → π* | N/A |

Computational and Theoretical Studies on Methyl 2 Amino 4 Fluoro 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information about the geometry, electronic distribution, and reactivity of Methyl 2-amino-4-fluoro-6-methylbenzoate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide precise values for bond lengths and bond angles. For this compound, the optimized geometry would reveal the spatial relationship between the benzene (B151609) ring and its various substituents: the methyl ester, amino, fluoro, and methyl groups.

Theoretical bond lengths and angles often show slight deviations from experimental values obtained from techniques like X-ray crystallography because theoretical calculations are typically performed for a molecule in the gaseous phase, whereas experimental values are for the crystalline state. nih.gov Nevertheless, DFT calculations provide a highly accurate representation of the molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amino) | ~1.37 Å | |

| C-F | ~1.35 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~121° | |

| O=C-O | ~124° |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scispace.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO would likely be concentrated on the aromatic ring and the amino and ester functional groups, which are the most electronically active regions of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative. The actual energies can be calculated using DFT methods.

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For this compound, the EPS map would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the methyl groups would likely exhibit a positive potential. This information is valuable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational landscapes and flexibility of this compound. These simulations can reveal the different shapes (conformations) the molecule can adopt and the energy barriers between these conformations. Understanding the conformational flexibility is important as it can influence the molecule's biological activity and physical properties.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathway and the activation energy required for the reaction to occur. This information is crucial for understanding the reactivity of the molecule and for designing new synthetic routes. For instance, theoretical studies could be used to model the acylation of the amino group or the hydrolysis of the ester group.

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. In QSPR, various molecular descriptors (numerical values that encode information about the molecule's structure) are calculated. These descriptors can be related to steric, electronic, or topological properties. By developing a QSPR model, it is possible to predict the properties of new, un-synthesized molecules. For this compound, QSPR could be used to predict properties such as its solubility, boiling point, or even its potential biological activity based on its calculated molecular descriptors.

Spectroscopic Property Prediction and Validation against Experimental Data

No studies were identified that computationally predicted the spectroscopic properties of this compound and validated these predictions against experimental data.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

No literature was found detailing the Hirshfeld surface analysis or the generation of fingerprint plots to investigate the intermolecular interactions of this compound.

Advanced Analytical Methodologies for Methyl 2 Amino 4 Fluoro 6 Methylbenzoate Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of "Methyl 2-amino-4-fluoro-6-methylbenzoate." Its high resolution and sensitivity make it ideal for separating the main compound from impurities.

The development of a robust HPLC method for "this compound" would involve the systematic optimization of several key parameters to achieve adequate separation and quantification. A reversed-phase HPLC (RP-HPLC) method is generally the preferred approach for compounds of this nature.

Method Development:

The development process would focus on:

Column Selection: A C18 or C8 column is a common starting point for the separation of moderately polar aromatic compounds. For fluorinated compounds, specialized phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity due to unique interactions with the fluorinated analyte. researchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized. The pH of the aqueous phase is critical to control the ionization of the amino group and any acidic or basic impurities, thereby influencing their retention.

Detection: UV detection is typically suitable for aromatic compounds. The selection of the detection wavelength would be based on the UV spectrum of "this compound" to maximize sensitivity.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

Method Validation:

Once developed, the method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. This validation would encompass:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the analytical response over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides a hypothetical example of a starting point for an RP-HPLC method for "this compound," based on methods for similar compounds.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

While "this compound" itself is not chiral, derivatives of this compound could be. In such cases, chiral HPLC would be essential to separate and quantify the enantiomers. The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those containing fluorine. nih.gov The mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities and reaction byproducts that may be present in samples of "this compound." The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it an ideal tool for this purpose.

For the analysis of aminobenzoate derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior. nih.gov Common derivatization techniques include silylation or acylation of the amino group. The GC method would be developed by optimizing the column type (a non-polar or medium-polarity capillary column is typically used), temperature program, and injection parameters. The mass spectrometer would be operated in full-scan mode to identify unknown impurities by comparing their mass spectra to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target analytes.

The following table outlines typical GC-MS parameters that could be adapted for the analysis of volatile components in "this compound" samples.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Capillary Electrophoresis (CE) Techniques for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC for the analysis of "this compound." This technique is particularly advantageous due to its low sample and reagent consumption, and rapid analysis times. For aromatic amines, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.govresearchgate.net

In CZE, separation is based on the differential migration of charged species in an electric field. The amino group of "this compound" can be protonated in an acidic buffer, allowing it to migrate as a cation. The development of a CE method would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The choice of BGE is critical for achieving good resolution and peak shape. Buffers such as phosphate or formate (B1220265) are often used. nih.gov Detection is typically performed using a UV detector.

Differential Scanning Calorimetry (DSC) for Investigation of Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. lucideon.comctherm.com

For "this compound," DSC analysis would provide valuable information on its melting point and enthalpy of fusion. The melting point is a key physical property that can be used as an indicator of purity. A sharp melting peak suggests a highly pure compound, whereas a broad peak may indicate the presence of impurities. The DSC thermogram can also reveal the presence of different polymorphic forms, which may have different physical properties.

The following table summarizes the key information that can be obtained from TGA and DSC analysis of "this compound."

| Technique | Information Obtained | Typical Parameters |

|---|---|---|

| TGA | Decomposition temperature, thermal stability, residual solvent/water content | Temperature range: 25-600 °C, Heating rate: 10 °C/min, Atmosphere: Nitrogen |

| DSC | Melting point, enthalpy of fusion, polymorphism, glass transition temperature | Temperature range: 25-300 °C, Heating rate: 10 °C/min, Atmosphere: Nitrogen |

Applications of Methyl 2 Amino 4 Fluoro 6 Methylbenzoate As a Key Chemical Intermediate

Utility in the Synthesis of Functionalized Heterocyclic Compounds

The bifunctional nature of methyl 2-amino-4-fluoro-6-methylbenzoate, possessing both an amino and an ester group in an ortho orientation, makes it an ideal starting material for the synthesis of various fused heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.

The amino group can act as a nucleophile, while the ester group can undergo cyclization reactions with a variety of reagents to form different heterocyclic rings. For instance, reaction with amides or nitriles can lead to the formation of quinazolinones, a class of compounds with a broad spectrum of biological activities. researchgate.netbohrium.comnih.govorganic-chemistry.orgghru.edu.af Similarly, condensation with appropriate precursors can yield other important heterocyclic systems such as benzoxazines and acridones. google.comresearchgate.netptfarm.pljuniperpublishers.com

The presence of the fluoro and methyl substituents on the benzene (B151609) ring is of particular importance. These groups are carried into the final heterocyclic product, allowing for the synthesis of specifically functionalized molecules. The fluorine atom can significantly alter the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group provides a site for further functionalization or can influence the steric and electronic properties of the molecule.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Substituted Anthranilates

| Heterocyclic Scaffold | Reagents/Conditions | Potential Application Areas |

| Quinazolinones | Reaction with amides, orthoesters, or nitriles | Pharmaceuticals, Agrochemicals |

| Benzoxazines | Reaction with phenols and formaldehyde (B43269) | Polymer Science, Material Science |

| Acridones | Intramolecular cyclization of N-phenylanthranilic acids | Dyes, Pharmaceuticals |

| 3-Hydroxyquinolin-4(1H)-ones | Reaction with bromoacetophenones followed by cyclization | Medicinal Chemistry |

Role in the Construction of Advanced Organic Scaffolds and Complex Molecular Architectures

Anthranilates are recognized as crucial building blocks in the biosynthesis and chemical synthesis of complex natural products and other intricate molecular architectures. nih.gov The strategic placement of reactive functional groups in this compound allows it to be a key component in the assembly of advanced organic scaffolds.

The amino group provides a handle for peptide coupling reactions or for the introduction of nitrogen-containing fragments, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions. This versatility enables its incorporation into larger, multi-cyclic systems. The principles of retrosynthetic analysis often identify substituted anthranilates as key synthons for complex targets.

For example, N-substituted anthranilates can be prepared and used in solid-phase synthesis to generate libraries of compounds with diverse functionalities. rsc.orgrsc.org The fluoro and methyl groups on the aromatic ring of this compound offer specific substitution patterns that can be exploited to fine-tune the properties of the resulting complex molecules.

Applications in Material Science Precursor Synthesis (e.g., monomers for polymers, functional dyes)

The reactivity of this compound also extends to the field of material science, where it can serve as a precursor for monomers used in polymerization reactions and for the synthesis of functional dyes.

The amino group can react with phenols and formaldehyde in a Mannich-type condensation to form benzoxazine (B1645224) monomers. google.comresearchgate.netnih.gov These monomers, upon thermal or cationic ring-opening polymerization, yield polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal stability, flame retardancy, and low water absorption. The fluorine and methyl substituents on the aromatic ring of the starting material would be incorporated into the polymer backbone, potentially enhancing properties such as thermal stability and chemical resistance.

Furthermore, the anthranilate core is a component of various classes of dyes. For instance, acridone (B373769) derivatives, which can be synthesized from anthranilates, are known for their fluorescent properties and are used as dyes and pigments. ptfarm.pljuniperpublishers.com The specific substitution pattern of this compound would lead to acridone dyes with unique photophysical properties.

Contribution to the Synthesis of Ligands for Organometallic Catalysis

The field of organometallic catalysis often relies on the design and synthesis of organic ligands that can coordinate to a metal center and modulate its catalytic activity. Aminobenzoic acid derivatives are valuable precursors for the synthesis of such ligands. acs.org

The amino group of this compound can be readily modified to introduce other donor atoms, creating multidentate ligands capable of forming stable complexes with transition metals. For example, the amino group can be derivatized to form Schiff bases, amides, or phosphine-containing moieties, leading to N,O- or N,P-chelating ligands.

Anthranilic acid itself can chelate transition metals to form complexes with catalytic applications. elsevierpure.comresearchgate.net The ester functionality in this compound can be hydrolyzed to the carboxylic acid, which can then coordinate to a metal center. The resulting metal complexes, bearing the fluorinated and methylated phenyl ring, could exhibit unique catalytic properties in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The electronic effects of the fluorine and methyl groups can influence the electron density at the metal center, thereby tuning its reactivity and selectivity.

Molecular Interactions with Biological Systems Mechanistic and Target Oriented Studies

In Vitro Molecular Binding Studies with Isolated Biological Macromolecules (e.g., enzymes, receptors)

No published data is available.

Elucidation of Molecular Recognition Pathways and Interfacial Interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking)

No published data is available.

Structure-Mechanism Relationships at the Molecular Level (e.g., inhibition mechanisms, conformational changes)

No published data is available.

Development of Chemical Probes and Tools for Biological Research

No published data is available.

Emerging Research Avenues and Future Perspectives for Methyl 2 Amino 4 Fluoro 6 Methylbenzoate

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex organic molecules like Methyl 2-amino-4-fluoro-6-methylbenzoate traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its production hinges on the adoption of green chemistry principles to enhance sustainability and efficiency. ijnc.irresearchgate.net

Key research directions include:

Catalytic Systems: Moving away from stoichiometric reagents towards catalytic methods is paramount. This includes exploring novel metal-based or organocatalysts for key transformations like C-H activation, amination, and fluorination steps. The goal is to achieve high atom economy, reduce energy consumption, and allow for catalyst recycling.

Renewable Feedstocks and Solvents: Future research will likely focus on synthesizing the molecule or its precursors from bio-based starting materials. ijnc.ir Additionally, replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents will be crucial for minimizing environmental impact. researchgate.net

Process Intensification: The integration of technologies like flow chemistry and microwave-assisted synthesis can offer significant advantages. researchgate.net Flow reactors can provide better control over reaction parameters, improve safety, and facilitate seamless scale-up, while microwave irradiation can dramatically shorten reaction times and improve yields. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Metrics

| Metric | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Atom Economy | Often low due to stoichiometric reagents | High, maximized by catalytic reactions |

| Solvent Use | High, often hazardous (e.g., chlorinated solvents) | Minimized, use of benign solvents (water, ethanol) |

| Energy Input | Typically high (prolonged heating/cooling) | Reduced via catalysis or microwave assistance |

| Waste Generation | Significant by-product formation | Minimized, aiming for near-zero waste |

| Safety Profile | Use of toxic and hazardous reagents | Inherently safer processes and materials |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric environment of this compound, created by the interplay of its substituents, opens the door to exploring novel chemical reactions. The electron-donating amino group and the electron-withdrawing fluorine atom, combined with the steric hindrance from the ortho-methyl group, can lead to unconventional reactivity.

Future research could focus on:

Regioselective C-H Functionalization: The benzene (B151609) ring possesses several C-H bonds that could be selectively functionalized. Developing catalytic systems, such as palladium-based catalysts, to target a specific C-H bond (e.g., the one meta to the amino group) would bypass the need for pre-functionalized starting materials and enable the direct installation of new functional groups. nih.gov This approach circumvents the typical ortho/para directing effects of the amino group. nih.gov

Photoredox and Electrochemical Synthesis: These methods offer green and powerful alternatives for forging new bonds under mild conditions. The reactivity of the amino group or the aromatic ring could be modulated using light or electricity to participate in radical-based or redox reactions, leading to novel derivatives that are inaccessible through traditional thermal methods.

Directed Metalation: The functional groups present (ester and amino) could serve as directing groups for ortho-lithiation or other metalation reactions, allowing for precise functionalization of the aromatic ring. nih.gov However, the existing substitution pattern presents a unique challenge and opportunity to explore competitive directing effects.

High-Throughput Screening for New Chemical Applications and Derivatization Libraries

To rapidly uncover the potential bioactivity or material properties of this compound, high-throughput screening (HTS) of the core molecule and its derivatives is a promising strategy. This involves creating a "library" of related compounds by systematically modifying the parent structure and screening them against various biological or material targets.

Key avenues for exploration include:

Combinatorial Chemistry: By leveraging the reactivity of the amino and ester groups, a large library of derivatives can be synthesized. For example, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The ester can be hydrolyzed to the corresponding benzoic acid, which can then be converted into a wide array of amides. nih.govnih.gov

Biological Screening: Derivatives of aminobenzoic acid are known to have diverse biological activities. researchgate.netnih.gov An HTS campaign could screen a library based on the target compound against panels of enzymes, receptors, or cell lines to identify potential leads for pharmaceuticals or agrochemicals. nih.gov For instance, screening for antimicrobial, antifungal, or anticancer activity could be a primary focus. nih.govresearchgate.netnih.gov

Phenotypic Screening: Using automated microscopy and image analysis, HTS can be used to observe the effects of the compound library on cell morphology, proliferation, or other observable traits (phenotypes). This approach does not require a known biological target and can uncover entirely new mechanisms of action.

Integration into Advanced Materials Science Research

The structural characteristics of this compound make it an intriguing building block for advanced materials. The presence of fluorine, in particular, can impart unique properties such as thermal stability, altered electronic characteristics, and specific intermolecular interactions. researchgate.netscispace.com

Future research in this area could involve:

Supramolecular Assemblies: The amino group and ester carbonyl can participate in hydrogen bonding, while the fluorinated aromatic ring can engage in π-π stacking and fluorous interactions. scispace.comnsf.gov These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-ordered, higher-level structures like liquid crystals, gels, or molecular networks. Introducing fluorine can significantly alter the self-assembly motif compared to non-fluorinated analogues. scispace.com

Responsive Materials: The molecule could be incorporated as a monomer into polymers or as a component in a supramolecular system designed to respond to external stimuli. For example, the amino group's basicity means its protonation state can be changed with pH, potentially altering the material's properties, such as its color (halochromism) or solubility.

Polymer Science: As a functionalized monomer, it could be used to synthesize specialty polymers. For example, polymerization via the amino group could lead to novel polyanilines or polyamides with tailored properties conferred by the fluorine and methyl substituents, such as high thermal resistance or specific optical properties.

Table 2: Potential Applications in Materials Science

| Research Area | Key Molecular Features | Potential Application |

|---|---|---|

| Supramolecular Chemistry | H-bonding (NH₂, C=O), π-π stacking, Fluorous interactions | Liquid crystals, organogels, porous frameworks |

| Responsive Materials | pH-sensitive amino group, polar functional groups | Chemical sensors, smart coatings, drug delivery systems |

| Polymer Synthesis | Reactive amino group, rigid aromatic core | High-performance polymers, materials for optics and electronics |

Interdisciplinary Research with Theoretical and Computational Chemistry for Predictive Modeling

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before they are synthesized, saving significant time and resources. For a molecule like this compound, theoretical modeling can guide experimental work across all the aforementioned research areas.

Future interdisciplinary efforts could include:

Predicting Reactivity and Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions like C-H functionalization. This can help in designing optimal reaction conditions and selecting the right catalysts.

Virtual Screening and Drug Design: If a biological target is identified, molecular docking simulations can predict how derivatives of the compound might bind to the active site. nih.gov This allows for the rational, in silico design of more potent and selective analogues, prioritizing which compounds to synthesize for biological testing.

Modeling Material Properties: Computational models can predict how molecules will pack in a solid state or self-assemble into larger structures. nih.gov This can help in designing molecules with specific material properties, such as predicting the formation of liquid crystalline phases or the electronic band gap of a derived polymer.

By combining theoretical predictions with empirical research, the exploration of this compound can be accelerated, leading to the discovery of new functions and applications in a more efficient and directed manner.

Q & A

Q. Purity Validation :

- HPLC/GC : Use >95.0% purity thresholds (as per reagent-grade standards) with C18 columns and UV detection at 254 nm .

- ¹H/¹³C NMR : Confirm substituent positions and absence of byproducts (e.g., residual solvents or unreacted intermediates) .

Advanced: How do steric and electronic effects influence regioselectivity during fluorination or amination steps?

Answer:

- Fluorination : The electron-donating methyl group at the 6-position directs electrophilic fluorination to the 4-position via para-activation. Steric hindrance from the methyl ester at the 1-position further limits substitution to the meta/para axis .

- Amination : Pd-catalyzed coupling reactions require careful ligand selection (e.g., XPhos) to avoid dehalogenation side reactions. The fluorine atom’s electronegativity stabilizes transition states, favoring C–N bond formation at the 2-position .

Contradiction Note : Some studies report competing bromination at the 4-position in halogen-rich environments; this requires optimization of stoichiometry and reaction time .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester .

- Long-Term Stability : Monitor via periodic NMR to detect ester hydrolysis or amine oxidation .

Advanced: How can computational modeling predict reactivity in derivatization reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack. For example, the LUMO of the fluoro-substituted ring highlights susceptibility to amination .

- MD Simulations : Assess steric accessibility of the amino group for coupling reactions (e.g., peptide bond formation) .

Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm accuracy .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

- ¹H NMR : Identify substituent coupling patterns (e.g., doublets for fluorine-proton coupling) .

- ¹⁹F NMR : Confirm fluorine incorporation and monitor reaction progress .

- HRMS : Validate molecular weight (±5 ppm accuracy) using ESI+ or MALDI-TOF .

Advanced: How can conflicting crystallographic data on analogous compounds inform polymorphism studies?

Answer:

- X-Ray Diffraction : Compare unit cell parameters of derivatives (e.g., methyl 4-bromo-2-chloro-6-fluorobenzoate) to identify preferred packing motifs .

- Thermal Analysis : DSC/TGA can detect polymorphic transitions; fluorine’s electronegativity often stabilizes specific lattice configurations .

Case Study : A bent-core analog (6-2M-F) exhibited reduced bend angles (144°) due to fluorine’s steric effects, highlighting the role of substituents in crystal engineering .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with amines or fluorinated intermediates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per OSHA guidelines .

Advanced: How does the compound serve as a precursor for bioactive molecule synthesis?

Answer: